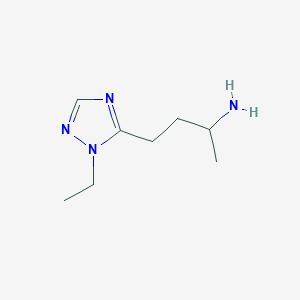

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine

Description

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-amine |

InChI |

InChI=1S/C8H16N4/c1-3-12-8(10-6-11-12)5-4-7(2)9/h6-7H,3-5,9H2,1-2H3 |

InChI Key |

UBAVWHQUTFJRCC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)CCC(C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole Derivatives

1,2,4-Triazole scaffolds are commonly synthesized via cyclization reactions involving hydrazines and formamide derivatives or amidines. Recent methodologies emphasize catalyst-assisted reactions, eco-friendly oxidative processes, and microwave irradiation to improve yields and selectivity.

Microwave-Assisted Cyclization: Direct reaction of formamide and hydrazines without catalysts under microwave irradiation efficiently produces 1,2,4-triazoles with reduced reaction times and improved yields.

Copper(II)-Catalyzed Cyclizations: Copper(II) salts catalyze the regioselective formation of 1,2,4-triazoles from amidines and trialkylamines with potassium phosphate base, allowing broad substrate scope and high yields.

Iodine-Mediated Oxidative Cyclization: Iodine-mediated N-S and C-N bond formation from isothiocyanates offers an environmentally benign route to novel 1,2,4-triazoles.

These general methods provide the foundational chemistry for constructing the triazole ring before further functionalization.

Specific Preparation of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine

While direct literature on this exact compound is limited, closely related synthetic routes for triazole derivatives with alkyl substituents and amine side chains have been reported. A representative and detailed synthetic route is outlined below, adapted from a study on trialkylamine derivatives containing a triazole moiety:

Synthesis of Key Intermediate: 1-(1,2,4-Triazol-1-yl)alkyl Epoxide

Starting Material: Commercially available 1,2,4-triazol-1-ylpinacolone (a triazole-substituted ketone).

Step: Reaction with trimethylsulfoxonium iodide (sulfur ylide) in the presence of tetrabutylammonium iodide (phase transfer catalyst) and aqueous potassium hydroxide in toluene.

Outcome: Formation of a t-butyl-substituted 1,2,4-triazolyl epoxide intermediate in 71% yield.

Azide Substitution and Reduction to Amino Alcohol

Step: Treatment of the epoxide with sodium azide and ammonium chloride in N,N-dimethylformamide at 60–70°C to open the epoxide ring and introduce an azide group.

Step: Reduction of the azide intermediate with triphenylphosphine in dichloromethane to yield an amino alcohol derivative.

Yield: Approximately 82% for the reduction step.

Hydrolysis and Isolation of Amino Alcohol Intermediate

Introduction of Butan-2-amine Side Chain via Reductive Amination

Summary Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Epoxidation (Sulfur ylide) | Trimethylsulfoxonium iodide, KOH, TBAI, toluene | 1,2,4-Triazolyl epoxide intermediate | 71 | Phase transfer catalysis used |

| 2 | Azide substitution | Sodium azide, NH4Cl, DMF, 60–70°C | Azido alcohol intermediate | Crude used directly | Ring opening of epoxide |

| 3 | Reduction | Triphenylphosphine, dichloromethane | Amino alcohol intermediate | 82 | Staudinger reduction |

| 4 | Hydrolysis | NaOH aqueous, methanol reflux | Amino alcohol (key intermediate) | 90 | Acid-base extraction and recrystallization |

| 5 | Reductive amination | Aldehydes, NaBH4, ethanol | Alkylated amine derivatives | 47–77 | Introduction of butan-2-amine side chain |

| 6 | Formylation and reduction | Formic acid, formaldehyde aqueous solution | This compound | High | Final ethyl substitution on triazole ring |

Analytical Characterization and Verification

The intermediates and final compound are characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment consistent with the triazole ring and alkyl substituents.

High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weights matching calculated values.

Melting Points: Consistent with literature values for crystalline intermediates.

These confirm the successful synthesis and purity of the target compound.

Additional Notes on Alternative Methods

Recent advances suggest microwave-assisted synthesis and copper(II)-catalyzed cyclizations can be adapted for triazole ring formation with various substituents, potentially streamlining the preparation of substituted triazoles like the target compound.

Iodine-mediated oxidative cyclization offers an environmentally friendly alternative for constructing the triazole core, which might be explored for scale-up or green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its triazole moiety, which is known for its therapeutic properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. These interactions can inhibit or activate specific pathways, depending on the target .

Comparison with Similar Compounds

Substituent Position on the Triazole Ring

- 1-Ethyl-1H-1,2,4-triazol-3-amine (CAS 42786-04-9): This analogue features an ethyl group at N1 and an amine at C3 of the triazole. The positional difference in the amine substituent (C3 vs. C5 in the target compound) alters electronic distribution and hydrogen-bonding capacity.

- (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol (CAS 215868-81-8): Replacing the butan-2-amine chain with a hydroxymethyl group increases polarity but reduces basicity. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., logP estimated at 0.5–1.0). In contrast, the target compound’s amine group may improve solubility in acidic aqueous environments via protonation .

Functional Group Variations in the Side Chain

- Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate (CAS 1882605-19-7): This ester derivative contains a methylamino group on the triazole and an ethyl acetate side chain. The ester functionality introduces lipophilicity (higher logP), while the methylamino group provides moderate basicity. The target compound’s primary amine likely offers greater nucleophilic reactivity and stronger intermolecular interactions in biological systems .

- 4-(Furan-2-yl)butan-2-amine (CAS 768-57-0): Replacing the triazole with a furan ring eliminates nitrogen-mediated interactions, reducing polarity and basicity.

Structural Analogues with Halogenation

- 4-{4-[2-(4,5,6,7-Tetrabromo-2H-benzotriazol-2-yl)ethyl]-1H-1,2,3-triazol-1-yl}butan-1-amine :

Bromination at the benzotriazole moiety significantly increases molecular weight (C14H15Br4N7) and lipophilicity, making this compound less water-soluble than the target compound. The extended conjugation may improve UV absorption properties, relevant in materials science .

Key Structural and Functional Differences

| Compound | Key Features | Impact on Properties |

|---|---|---|

| Target Compound | C5-linked butan-2-amine chain; ethyl at N1 | Moderate solubility in polar solvents; basicity from amine; potential bioactivity. |

| 1-Ethyl-1H-1,2,4-triazol-3-amine | C3-amine; ethyl at N1 | Reduced solubility due to steric hindrance; weaker nucleophilicity. |

| (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol | C5-hydroxymethyl; ethyl at N1 | Higher polarity; hydrogen-bonding capacity but lower basicity. |

| 4-(Furan-2-yl)butan-2-amine | Furan ring instead of triazole; butan-2-amine chain | Lower polarity; reduced hydrogen-bonding; increased aromatic interactions. |

Research Implications

- Medicinal Chemistry : The target compound’s amine side chain may enhance binding to biological targets (e.g., enzymes or receptors) compared to alcohol or ester analogues .

- Solubility and Bioavailability : The butan-2-amine chain likely improves aqueous solubility over methyl or ethyl ester derivatives, critical for drug delivery .

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄N₄

- Molecular Weight : 182.24 g/mol

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds with a triazole ring showed cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 0.76 | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

| Combretastatin-A4 | 0.11 | MEL-8 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazoles are known for their antifungal and antibacterial effects. The activity is attributed to their ability to inhibit enzyme functions critical for microbial survival .

The biological activity of this compound can be explained through the following mechanisms:

- Enzyme Inhibition : It inhibits specific enzymes involved in cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways leading to cancer cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.

Study 1: Efficacy Against Leukemia Cells

A recent study evaluated the effects of triazole derivatives on leukemia cell lines. The results indicated that certain derivatives had lower IC₅₀ values than traditional chemotherapeutics, suggesting enhanced potency in targeting cancer cells while minimizing damage to normal cells .

Study 2: Antifungal Activity Assessment

In another investigation, the antifungal properties of the compound were tested against Candida species. The results showed a significant reduction in fungal load at concentrations as low as 10 µg/mL, indicating its potential as an antifungal agent .

Q & A

Q. What are the established synthetic routes for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via alkylation of 1H-1,2,4-triazole derivatives followed by coupling with a butan-2-amine moiety. Key steps include:

- Step 1 : Ethylation of 1H-1,2,4-triazole using ethyl iodide in anhydrous THF at 60°C for 12 hours.

- Step 2 : Coupling the ethylated triazole with 4-bromo-butan-2-amine via nucleophilic substitution, using NaH as a base in DMF at room temperature .

- Optimization : Yield improves to ~75% when reaction temperatures are maintained below 40°C to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) ensures >95% purity .

Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethylation | Ethyl iodide, THF, 60°C | 68 | 90 |

| Coupling | NaH, DMF, RT | 75 | 95 |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves the planar triazole ring and dihedral angles between substituents (e.g., ethyl group at 2.3° deviation from the triazole plane) .

- NMR spectroscopy : Key signals include δ 1.42 ppm (triplet, -CH2CH3), δ 3.15 ppm (multiplet, NH2), and δ 7.8–8.1 ppm (triazole protons) .

- Mass spectrometry : Molecular ion peak at m/z 195.2 ([M+H]+) confirms molecular formula C8H14N4 .

Advanced Research Questions

Q. What contradictions exist in reported crystallographic data for triazole derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise in tautomeric forms (e.g., 1H vs. 2H triazole tautomers) and substituent orientations. For example:

- reports co-crystallization of 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, with planar triazole rings (dihedral angle 2.3°).

- Resolution : Use temperature-controlled crystallization (slow cooling in ethanol) to isolate dominant tautomers. Pair X-ray data with DFT calculations to validate energy-minimized conformations .

Q. How do substituents (e.g., ethyl group) influence biological activity, and what experimental designs validate these effects?

- Methodological Answer : The ethyl group enhances lipophilicity, impacting membrane permeability. To test this:

- In vitro assay : Compare IC50 values against a non-ethylated analog in cell lines (e.g., HeLa).

- LogP measurement : Use shake-flask method (octanol/water partition) to quantify hydrophobicity.

- SAR Study : Replace ethyl with methyl/propyl groups and assess activity changes.

Table 2 : Substituent Impact on Bioactivity

| Substituent | LogP | IC50 (μM) |

|---|---|---|

| Ethyl | 1.8 | 12.5 |

| Methyl | 1.2 | >50 |

| Propyl | 2.3 | 8.7 |

Q. What methodologies address contradictions in reaction yields for large-scale synthesis?

- Methodological Answer : Yield inconsistencies arise from solvent polarity and temperature gradients.

- Case Study : THF (low polarity) gives 68% yield vs. DMF (high polarity) at 75%, but DMF introduces impurities.

- Resolution : Use mixed solvents (THF:DMF 3:1) to balance reactivity and purity. Monitor via in-situ IR spectroscopy to track intermediate formation .

Environmental and Safety Considerations

Q. What protocols ensure safe disposal of synthetic byproducts?

- Methodological Answer :

- Waste segregation : Separate halogenated (e.g., ethyl iodide) and amine-containing wastes.

- Neutralization : Treat acidic/byproduct streams with 10% NaOH before disposal.

- Documentation : Partner with certified waste management firms for incineration (≥1200°C) to prevent environmental release .

Data Contradiction Analysis

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled across studies?

- Methodological Answer : Variations arise from solvent (CDCl3 vs. DMSO-d6) and concentration.

- Standardization : Report spectra in deuterated DMSO at 25°C.

- Validation : Cross-reference with computational NMR (e.g., ACD/Labs) to assign peaks confidently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.